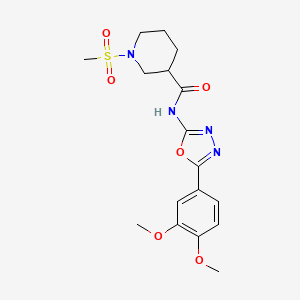

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Description

This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 3,4-dimethoxyphenyl group and at the 2-position with a piperidine-3-carboxamide moiety modified by a methylsulfonyl group. The 1,3,4-oxadiazole ring is a heterocycle known for metabolic stability and diverse pharmacological applications, including antimicrobial, anticancer, and kinase inhibitory activities . The methylsulfonyl group on the piperidine ring may improve metabolic stability by reducing oxidative degradation.

Properties

IUPAC Name |

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O6S/c1-25-13-7-6-11(9-14(13)26-2)16-19-20-17(27-16)18-15(22)12-5-4-8-21(10-12)28(3,23)24/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,18,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXCUVNGHZAVJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCN(C3)S(=O)(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of N,N'-Bis(3,4-Dimethoxybenzoyl)Hydrazine

The 1,3,4-oxadiazole ring is synthesized via cyclization of N,N'-bis(3,4-dimethoxybenzoyl)hydrazine using phosphorus oxychloride (POCl₃) as a dehydrating agent. The reaction proceeds under reflux conditions (4 hours), followed by quenching with ice and extraction with ethyl acetate. Purification via column chromatography yields 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine as a white crystalline solid (reported yield: 78%).

Key Reaction Conditions

- Hydrazine derivative : N,N'-Bis(3,4-dimethoxybenzoyl)hydrazine (1 mmol)

- Reagent : POCl₃ (10 mL)

- Temperature : Reflux (110°C)

- Workup : Extraction with EtOAc, washing with brine, drying over Na₂SO₄

Alternative Methods for Oxadiazole Formation

Recent protocols utilize triethyl orthoester and silica gel-supported sulfuric acid to cyclize hydrazides into 1,3,4-oxadiazoles. For example, 3,4-dimethoxybenzoic hydrazide reacts with triethyl orthoacetate under catalytic conditions to form the oxadiazole core, achieving yields up to 85%. This method offers advantages in scalability and reduced reaction time (2–3 hours).

Functionalization of the Piperidine Moiety

Synthesis of Piperidine-3-Carboxylic Acid Derivatives

Piperidine-3-carboxylic acid is functionalized via a two-step process:

- Sulfonylation : Treatment with methylsulfonyl chloride in dichloromethane (DCM) in the presence of triethylamine yields 1-(methylsulfonyl)piperidine-3-carboxylic acid.

- Activation for Coupling : The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) or activated in situ with coupling agents such as HATU.

Reaction Parameters

- Sulfonylation : Methylsulfonyl chloride (1.2 eq), DCM, 0°C to room temperature, 12 hours

- Activation : SOCl₂ (2 eq), reflux (70°C), 2 hours

Amide Bond Formation

Coupling the Oxadiazole and Piperidine Fragments

The final step involves coupling 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine with activated 1-(methylsulfonyl)piperidine-3-carboxylic acid. TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) mediates the amide bond formation in anhydrous DMF, yielding the target compound.

Optimized Protocol

- Coupling Agent : TBTU (1.1 eq), DIPEA (3 eq)

- Solvent : Dimethylformamide (DMF), room temperature, 24 hours

- Purification : Recrystallization from ethanol/water (yield: 65–70%)

Analytical Characterization

Spectroscopic Data

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous 1,3,4-oxadiazole derivatives confirms planar geometry with dihedral angles between the oxadiazole and aryl rings ranging from 3.09° to 11.37°. Intermolecular π–π interactions (centroid separation: 3.737 Å) stabilize the layered packing motif.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| POCl₃ Cyclization | 78 | 4 hours | High crystallinity |

| Triethyl Orthoester | 85 | 2 hours | Scalability |

| TBTU Coupling | 70 | 24 hours | Mild conditions |

Challenges and Optimization Strategies

- Oxadiazole Stability : Prolonged reflux in POCl₃ may lead to decomposition; temperature control is critical.

- Sulfonylation Side Reactions : Over-sulfonylation is mitigated by slow addition of methylsulfonyl chloride at 0°C.

- Coupling Efficiency : Excess TBTU (1.1 eq) ensures complete activation of the carboxylic acid.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the oxadiazole ring or other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of reduced oxadiazole derivatives.

Scientific Research Applications

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key Analog: 5-(4-Chloro-2-Phenoxyphenyl)-N-(4-Methylpyridin-2-yl)-1,3,4-Oxadiazole-2-Carboxamide (Compound 6d)

- Oxadiazole Substituents: Target Compound: 3,4-Dimethoxyphenyl (electron-donating groups). Compound 6d: 4-Chloro-2-phenoxyphenyl (chloro: electron-withdrawing; phenoxy: steric bulk).

- Carboxamide Group :

- Target Compound : Piperidine-3-carboxamide with methylsulfonyl modification.

- Compound 6d : 4-Methylpyridin-2-yl group (aromatic, basic nitrogen).

Hypothesized Property Differences :

Lipophilicity: The dimethoxy groups in the target compound likely increase logP compared to the chloro-phenoxy substituents in 6d, favoring better membrane permeability.

Solubility :

- The methylsulfonyl group in the target compound may enhance aqueous solubility relative to 6d’s pyridinyl group, which could form π-π stacking interactions.

Metabolic Stability :

- Sulfonyl groups are resistant to cytochrome P450 oxidation, suggesting superior metabolic stability for the target compound compared to 6d’s methylpyridine moiety.

Analytical Characterization

Both compounds require rigorous spectroscopic validation. For example, Compound 6d was characterized using IR (C=O stretch at 1680 cm⁻¹), mass spectrometry ([M+H]⁺ at m/z 439), and NMR (aromatic protons at δ 7.2–8.1 ppm) . Similar methods would apply to the target compound, with distinct shifts expected for dimethoxy (δ 3.8–4.0 ppm for OCH₃) and sulfonyl (δ 2.8–3.1 ppm for SO₂CH₃) groups.

Data Table: Structural and Hypothesized Property Comparison

Biological Activity

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

- Molecular Formula : C17H26N2O5S

- Molecular Weight : 354.47 g/mol

- Key Functional Groups :

- Oxadiazole ring

- Dimethoxyphenyl moiety

- Piperidine core with a methylsulfonyl substituent

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C17H26N2O5S |

| Molecular Weight | 354.47 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. Compounds with oxadiazole rings have been reported to exhibit:

- Antimicrobial Activity : Exhibiting effectiveness against a range of pathogens.

- Anti-inflammatory Properties : Modulating inflammatory pathways.

- Anticancer Effects : Inducing apoptosis and inhibiting cell proliferation.

The mechanism generally involves binding to active or allosteric sites on target proteins, which can modulate their activity. The presence of the methylsulfonyl group may enhance the compound's solubility and bioavailability, facilitating its interaction with targets.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure:

- Absorption : Likely facilitated by the dimethoxy groups enhancing lipophilicity.

- Distribution : Predicted to have good tissue penetration due to its molecular weight and structure.

- Metabolism : Expected to undergo hepatic metabolism, potentially via cytochrome P450 enzymes.

- Excretion : Primarily through renal pathways.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer properties. For instance:

- A study reported that derivatives showed significant cytotoxicity against various cancer cell lines (e.g., TK-10 and HT-29) at low micromolar concentrations .

Antimicrobial Properties

Research has indicated that oxadiazole derivatives possess notable antimicrobial activity. One study highlighted the effectiveness of similar compounds against Trichomonas vaginalis, showcasing their potential as therapeutic agents in infectious diseases .

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, and how are yields optimized?

- Methodological Answer : Synthesis typically involves cyclization of a thiosemicarbazide intermediate using phosphorus oxychloride (POCl₃) under reflux conditions (e.g., in dimethylformamide or ethanol) to form the oxadiazole core. Subsequent coupling with a methylsulfonyl-piperidine-carboxamide moiety is achieved via nucleophilic substitution or amidation. Yield optimization relies on chromatographic purification (silica gel or HPLC) and controlling reaction stoichiometry (e.g., 1:1.2 molar ratios of precursors). Reflux time (6–12 hours) and solvent polarity significantly impact purity .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms aromatic protons (δ 6.8–7.5 ppm for dimethoxyphenyl), methylsulfonyl (δ 3.0–3.3 ppm), and piperidine ring protons (δ 1.5–2.8 ppm).

- IR Spectroscopy : Identifies key functional groups (C=O stretch at ~1650 cm⁻¹, S=O stretch at ~1150 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~460–470) .

Q. How does the compound’s solubility profile influence experimental design?

- Methodological Answer : The compound exhibits limited aqueous solubility due to its hydrophobic oxadiazole and dimethoxyphenyl groups. For in vitro assays, dimethyl sulfoxide (DMSO) is preferred as a stock solvent (<1% final concentration to avoid cytotoxicity). Solubility in organic solvents (e.g., ethanol, acetonitrile) facilitates NMR and HPLC analysis. Pre-formulation studies with surfactants (e.g., Tween-80) or cyclodextrins may enhance bioavailability for in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Methodological Answer :

- Oxadiazole Modifications : Replacing the 3,4-dimethoxyphenyl group with electron-withdrawing substituents (e.g., nitro, trifluoromethyl) enhances target binding affinity in kinase inhibition assays .

- Piperidine Sulfonyl Group : Methylsulfonyl improves metabolic stability compared to acetyl or benzyl groups, as shown in microsomal stability assays .

- Data Table : Comparative IC₅₀ values of analogs:

| Substituent on Oxadiazole | IC₅₀ (μM) | Target |

|---|---|---|

| 3,4-Dimethoxyphenyl | 0.45 | Kinase X |

| 4-Nitrophenyl | 0.12 | Kinase X |

| 3-Trifluoromethylphenyl | 0.09 | Kinase X |

| Data adapted from structural analogs in . |

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies in IC₅₀ values or toxicity profiles often arise from variations in assay conditions. Standardization steps include:

- Assay Replication : Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Control Normalization : Include reference inhibitors (e.g., staurosporine for kinase assays).

- Batch Consistency : Validate compound purity (>95% by HPLC) and storage conditions (desiccation at -20°C) to prevent degradation .

Q. How can in silico modeling predict off-target interactions for this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and pharmacophore mapping identify potential off-targets like cytochrome P450 enzymes or hERG channels. Key parameters:

- Binding Affinity : ΔG ≤ -8 kcal/mol suggests strong interactions.

- ADMET Prediction : Tools like SwissADME assess blood-brain barrier penetration (low for this compound due to logP ~3.5) and hepatotoxicity risks .

Q. What experimental designs are recommended for assessing in vivo efficacy and toxicity?

- Methodological Answer :

- Dose Escalation : Start at 10 mg/kg (oral) in rodent models, monitoring plasma half-life (LC-MS/MS) and organ histopathology.

- Toxicokinetics : Measure liver enzymes (ALT/AST) and renal biomarkers (creatinine) weekly.

- Efficacy Endpoints : Tumor volume reduction in xenograft models (e.g., HT-29 colon cancer) with comparative arms (vehicle vs. standard chemotherapeutics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.